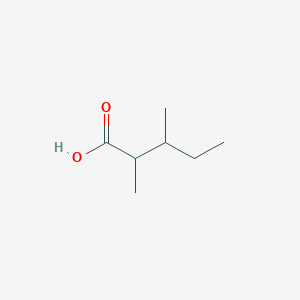

2,3-Dimethylpentanoic acid

Description

BenchChem offers high-quality 2,3-Dimethylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-5(2)6(3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUDVZDSWKZABS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2,3-Dimethylpentanoic Acid: Properties and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,3-Dimethylpentanoic acid. It includes a summary of its structural and computed data, detailed experimental protocols for property determination and synthesis, and logical diagrams to illustrate key concepts and workflows.

Core Properties of 2,3-Dimethylpentanoic Acid

2,3-Dimethylpentanoic acid, also known as 2,3-dimethylvaleric acid, is a branched-chain carboxylic acid. Its structure consists of a pentanoic acid backbone with two methyl group substituents at the second and third carbon positions. Due to the presence of two chiral centers, it can exist as four different stereoisomers.

The following table summarizes the key identifying and computed properties of 2,3-Dimethylpentanoic acid.

| Property | Value | Source(s) |

| IUPAC Name | 2,3-dimethylpentanoic acid | [1] |

| Synonyms | 2,3-dimethylvaleric acid | [1] |

| CAS Number | 82608-03-5 | [2] |

| Molecular Formula | C₇H₁₄O₂ | [2] |

| Molecular Weight | 130.18 g/mol | [1][3] |

| Appearance | Liquid | [2] |

| Canonical SMILES | CCC(C)C(C)C(=O)O | [1] |

| InChI | InChI=1S/C7H14O2/c1-4-5(2)6(3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9) | [1] |

| InChIKey | LBUDVZDSWKZABS-UHFFFAOYSA-N | [1] |

| Computed XLogP3 | 2.2 | [1][3] |

| Hydrogen Bond Donor Count | 1 | [1][3] |

| Hydrogen Bond Acceptor Count | 2 | [1][3] |

| Rotatable Bond Count | 3 | [1][3] |

| Exact Mass | 130.099379685 Da | [1][3] |

| Topological Polar Surface Area | 37.3 Ų | [1][3] |

Note: Experimental values for boiling point, melting point, density, and pKa for 2,3-Dimethylpentanoic acid are not available in the cited literature. For context, the isomer 3,4-Dimethylpentanoic acid has a reported boiling point of 210.9°C at 760 mmHg.[4][5]

Mandatory Visualizations

The following diagrams illustrate the molecular structure and workflows relevant to the analysis of 2,3-Dimethylpentanoic acid.

Experimental Protocols

While specific protocols for 2,3-Dimethylpentanoic acid are not detailed in the provided search results, established methodologies for determining the properties of carboxylic acids and for synthesizing structurally similar chiral compounds are applicable.

This method is a high-precision technique used to determine the acid dissociation constant (pKa) of a substance.

A. Materials and Equipment:

-

Calibrated Potentiometer / pH meter with electrode

-

Magnetic stirrer and stir bar

-

Burette (precision grade)

-

Reaction vessel (beaker)

-

Standard aqueous buffers (pH 4, 7, and 10)

-

0.1 M Hydrochloric acid (HCl) solution

-

0.1 M Sodium hydroxide (B78521) (NaOH) solution, carbonate-free

-

0.15 M Potassium chloride (KCl) solution (to maintain ionic strength)

-

Nitrogen gas source

B. Methodology:

-

Instrument Calibration: Calibrate the potentiometer using the standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.

-

Sample Preparation: Prepare a ~1 mM solution of the carboxylic acid in water or a suitable co-solvent. A final volume of 20 mL is typical.

-

Ionic Strength Adjustment: Add 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.

-

Inert Atmosphere: Purge the solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of a weak acid.

-

Initial Acidification: Place the solution in the reaction vessel on the magnetic stirrer. Immerse the pH electrode. Acidify the solution to a starting pH of approximately 1.8-2.0 by adding 0.1 M HCl.

-

Titration: Begin the titration by adding small, precise increments of the 0.1 M NaOH solution from the burette.

-

Data Recording: After each addition of titrant, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record both the volume of NaOH added and the corresponding pH.

-

Endpoint: Continue the titration until the pH reaches a stable value around 12-12.5.

-

Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point (the midpoint of the steep inflection region of the curve).

-

Replication: To ensure robust and reliable data, perform a minimum of three separate titrations and calculate the average pKa and standard deviation.

This protocol describes a general, yet powerful, strategy for the asymmetric synthesis of chiral carboxylic acids, ensuring high stereocontrol. It is based on methodologies used for compounds structurally similar to 2,3-Dimethylpentanoic acid.

A. Step 1: Acylation of the Chiral Auxiliary

-

Under an inert argon atmosphere, dissolve the Evans chiral auxiliary (e.g., (4S)-4-benzyl-2-oxazolidinone) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C.

-

Add n-butyllithium dropwise to generate the lithium salt of the auxiliary.

-

Slowly add the desired acyl chloride (e.g., 3-methylbutanoyl chloride) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin-Layer Chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent like ethyl acetate.

B. Step 2: Diastereoselective Alkylation

-

Dissolve the purified N-acyl imide from the previous step in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), dropwise to form the enolate.

-

Introduce the alkylating agent (e.g., methyl iodide) to the reaction mixture. The steric bulk of the chiral auxiliary will direct the approach of the electrophile, favoring the formation of one diastereomer.

-

Monitor the reaction by TLC. Upon completion, quench with saturated aqueous ammonium chloride and extract the product.

C. Step 3: Cleavage of the Auxiliary

-

Dissolve the purified, alkylated product in a mixture of THF and water at 0 °C.

-

Add aqueous hydrogen peroxide followed by lithium hydroxide to initiate hydrolytic cleavage.

-

Stir the mixture vigorously until the reaction is complete.

-

Quench the reaction with an aqueous solution of sodium sulfite.

-

Adjust the pH to ~10 to allow for the extraction and recovery of the chiral auxiliary.

-

Acidify the remaining aqueous layer to a pH of ~2 with 1 M HCl.

-

Extract the acidified layer with ethyl acetate. The combined organic extracts are then dried and concentrated under reduced pressure to yield the final enantiomerically enriched carboxylic acid.

Safety and Hazard Information

2,3-Dimethylpentanoic acid is classified as a hazardous substance. According to GHS classifications, it causes severe skin burns and eye damage and may cause respiratory irritation.[1]

-

GHS Hazard Statements: H314, H335[1]

-

Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

This guide serves as a foundational resource for professionals working with 2,3-Dimethylpentanoic acid. While comprehensive, it highlights the need for further experimental investigation to fully characterize its physical properties.

References

- 1. 2,3-Dimethylpentanoic acid | C7H14O2 | CID 13183277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. (2S,3R)-2,3-dimethylpentanoic acid | C7H14O2 | CID 13183280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Buy 3,4-Dimethylpentanoic acid | 3302-06-5 [smolecule.com]

2,3-Dimethylpentanoic acid chemical structure and stereoisomers

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of 2,3-Dimethylpentanoic Acid

This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and relevant chemical data of 2,3-dimethylpentanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure

2,3-Dimethylpentanoic acid is a branched-chain carboxylic acid with the molecular formula C7H14O2.[1][2][3] Its structure consists of a five-carbon pentanoic acid backbone with two methyl group substituents at the second and third carbon atoms.[4] The systematic IUPAC name for this compound is 2,3-dimethylpentanoic acid.[2]

Key Structural Features:

-

Parent Chain: Pentanoic acid

-

Functional Group: Carboxylic acid (-COOH)

-

Substituents: Two methyl groups (-CH3) at positions C2 and C3

Stereoisomerism in 2,3-Dimethylpentanoic Acid

The presence of two chiral centers at carbons C2 and C3 gives rise to stereoisomerism in 2,3-dimethylpentanoic acid. A chiral center is a carbon atom that is attached to four different groups.

-

Chiral Center C2: Bonded to a hydrogen atom, a methyl group, a carboxylic acid group, and the rest of the carbon chain.

-

Chiral Center C3: Bonded to a hydrogen atom, a methyl group, an ethyl group, and the C2 part of the molecule.

With two chiral centers, a total of 2^n = 2^2 = 4 stereoisomers are possible for 2,3-dimethylpentanoic acid. These stereoisomers exist as two pairs of enantiomers.

The four stereoisomers are:

-

(2R,3R)-2,3-dimethylpentanoic acid

-

(2S,3S)-2,3-dimethylpentanoic acid

-

(2R,3S)-2,3-dimethylpentanoic acid

-

(2S,3R)-2,3-dimethylpentanoic acid

Relationships between the Stereoisomers:

-

Enantiomers: Stereoisomers that are non-superimposable mirror images of each other.

-

(2R,3R) and (2S,3S) are an enantiomeric pair.

-

(2R,3S) and (2S,3R) are another enantiomeric pair.

-

-

Diastereomers: Stereoisomers that are not mirror images of each other.

-

(2R,3R) is a diastereomer of (2R,3S) and (2S,3R).

-

(2S,3S) is a diastereomer of (2R,3S) and (2S,3R).

-

Physicochemical Data of Stereoisomers

| Property | (2R,3R) Isomer | (2S,3S) Isomer | (2R,3S) Isomer | (2S,3R) Isomer |

| Molecular Weight ( g/mol ) | 130.18 | 130.18 | 130.18 | 130.18 |

| XLogP3 | 2.2 | 2.2 | 2.2 | 2.2 |

| Hydrogen Bond Donor Count | 1 | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 2 | 2 | 2 |

| Rotatable Bond Count | 3 | 3 | 3 | 3 |

| Exact Mass | 130.09938 | 130.09938 | 130.09938 | 130.09938 |

| Topological Polar Surface Area (Ų) | 37.3 | 37.3 | 37.3 | 37.3 |

| Heavy Atom Count | 9 | 9 | 9 | 9 |

| Complexity | 99.1 | 99.1 | 99.1 | 99.1 |

Data sourced from PubChem CID 13183279, 55301406, and 13183280. All properties are computed.[1][5][6]

Experimental Protocols for Synthesis and Resolution

The stereoselective synthesis and resolution of chiral carboxylic acids like 2,3-dimethylpentanoic acid are crucial for their application in pharmaceuticals and as chiral building blocks. While specific protocols for this exact molecule are not widely published, established methodologies for similar compounds can be applied.

Stereoselective Synthesis using Chiral Auxiliaries

A common strategy for the enantioselective synthesis of chiral carboxylic acids involves the use of a chiral auxiliary. This method temporarily attaches a chiral molecule to an achiral substrate to control the stereochemical outcome of a reaction.

General Workflow using a Pseudoephedrine Amide Auxiliary:

-

Amide Formation: An appropriate starting carboxylic acid is converted to its acid chloride (e.g., using thionyl chloride) and then reacted with a chiral auxiliary like (1R,2R)-pseudoephedrine to form a pseudoephedrine amide.

-

Enolate Formation and Alkylation: The amide is treated with a strong base (e.g., lithium diisopropylamide, LDA) at low temperatures (e.g., -78 °C) to form a chiral enolate. Subsequent reaction with an alkylating agent (e.g., methyl iodide) proceeds with high diastereoselectivity due to the steric hindrance from the chiral auxiliary.

-

Hydrolysis: The resulting diastereomerically enriched amide is hydrolyzed (e.g., with aqueous acid or base) to cleave the chiral auxiliary and yield the desired enantiomerically enriched carboxylic acid.

Chiral Resolution of Racemic Mixtures

When a racemic mixture of 2,3-dimethylpentanoic acid is synthesized, it can be separated into its constituent enantiomers through a process called chiral resolution.[7]

4.2.1. Diastereomeric Salt Crystallization This is a classical and widely used method for resolving racemic carboxylic acids.[7][8]

-

Salt Formation: The racemic carboxylic acid is treated with an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine, brucine, or quinine) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.

-

Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will typically be less soluble in the chosen solvent and will crystallize out of the solution.

-

Separation and Regeneration: The crystallized salt is separated by filtration. The carboxylic acid enantiomer is then regenerated by treating the salt with a strong acid (e.g., HCl). The other enantiomer can be recovered from the mother liquor.

4.2.2. Enzymatic Kinetic Resolution Enzymes, particularly lipases, can exhibit high enantioselectivity and are used for kinetic resolution.[9]

-

Esterification: The racemic 2,3-dimethylpentanoic acid is subjected to an esterification reaction in the presence of a lipase (B570770) (e.g., Candida antarctica lipase B). The enzyme will selectively catalyze the esterification of one enantiomer at a much faster rate than the other.

-

Separation: The reaction is stopped at approximately 50% conversion. The mixture will then contain one enantiomer as an ester and the other as the unreacted carboxylic acid. These can be separated by standard techniques like extraction.

-

Hydrolysis: The separated ester can be hydrolyzed back to the corresponding carboxylic acid enantiomer.

This guide provides a foundational understanding of 2,3-dimethylpentanoic acid, its stereoisomers, and the general approaches for their synthesis and separation. For specific applications, further optimization of the described protocols would be necessary.

References

- 1. (2S,3R)-2,3-dimethylpentanoic acid | C7H14O2 | CID 13183280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. d-2,3-dimethylpentanoic acid [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. (2S)-2,3-dimethylpentanoic acid | C7H14O2 | CID 55301406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2R,3R)-2,3-Dimethyl-pentanoic Acid | C7H14O2 | CID 13183279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

An In-Depth Technical Guide to the Potential Natural Sources and Biological Significance of 2,3-Dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature on the natural sources and biological significance of 2,3-Dimethylpentanoic acid is scarce. This guide provides a comprehensive overview based on the known characteristics of the broader class of branched-chain fatty acids (BCFAs), offering a theoretical framework for future research into this specific molecule.

Introduction to 2,3-Dimethylpentanoic Acid and Branched-Chain Fatty Acids

2,3-Dimethylpentanoic acid is a seven-carbon branched-chain fatty acid (BCFA). BCFAs are characterized by one or more methyl groups along the acyl chain. While the specific roles of 2,3-Dimethylpentanoic acid are not well-documented, the study of BCFAs, in general, has revealed their presence in various natural sources and their involvement in significant biological processes. This guide will extrapolate from the existing knowledge of BCFAs to infer the potential natural sources and biological significance of 2,3-Dimethylpentanoic acid.

BCFAs are found in dairy products, ruminant fats, and certain fish, and are also synthesized by various microorganisms.[1] They are known to play roles in lipid metabolism and inflammatory signaling.[2][3]

Potential Natural Sources

Based on the known distribution of BCFAs, the following are potential natural sources of 2,3-Dimethylpentanoic acid.

Microbial Origins

Microorganisms, particularly bacteria within the rumen of ruminant animals, are primary producers of BCFAs.[1] They utilize branched-chain amino acids like valine, leucine, and isoleucine as precursors for BCFA synthesis.[1] Therefore, it is plausible that specific microbial species synthesize 2,3-Dimethylpentanoic acid as a metabolic byproduct. Fermented foods could also be a potential source.[3]

Ruminant-Derived Products

As a consequence of microbial synthesis in the rumen, BCFAs are incorporated into the tissues and milk of ruminant animals. Therefore, dairy products and fats from animals like cows, sheep, and goats are rich sources of various BCFAs and may contain 2,3-Dimethylpentanoic acid.[1]

Marine Sources

Certain fish oils have been shown to contain novel BCFAs, suggesting that the marine food web could be another potential source of 2,3-Dimethylpentanoic acid.[3]

Table 1: Potential Natural Sources of 2,3-Dimethylpentanoic Acid (based on general BCFA distribution)

| Source Category | Specific Examples |

| Microbial | Rumen microbiota, Bacteria in fermented foods |

| Ruminant-Derived | Milk, Butter, Cheese, Beef, Lamb |

| Marine | Certain fish oils |

Biosynthesis of Branched-Chain Fatty Acids

The biosynthesis of BCFAs in ruminants is carried out by rumen microorganisms. The general pathway involves the conversion of branched-chain amino acids into their corresponding α-keto acids, which are then used as primers for fatty acid synthesis.[1]

Caption: General biosynthetic pathway of BCFAs from branched-chain amino acids.

Potential Biological Significance

The structural similarity of 2,3-Dimethylpentanoic acid to other biologically active BCFAs suggests it may share similar functions, particularly in modulating cellular signaling pathways related to metabolism and inflammation.

Modulation of Lipid Metabolism via PPARα

Branched-chain fatty acids have been identified as activators of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[3] Activation of PPARα in the liver leads to the upregulation of genes involved in fatty acid oxidation, potentially resulting in reduced triglyceride levels.[3] It is hypothesized that 2,3-Dimethylpentanoic acid could act as a ligand for PPARα, thereby influencing hepatic lipid metabolism.

Caption: Hypothesized activation of PPARα signaling by 2,3-Dimethylpentanoic acid.

Anti-Inflammatory Effects

Some BCFAs have demonstrated anti-inflammatory properties, potentially through the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[2] The activation of PPARα itself can also exert anti-inflammatory effects through crosstalk with these pathways.[3] Therefore, 2,3-Dimethylpentanoic acid may possess anti-inflammatory activity, which could be relevant for conditions with an inflammatory component.

Antimicrobial Activity

Volatile organic compounds, including branched-chain fatty acids like 3-methyl pentanoic acid and 2-methyl butyric acid, have been shown to have antimicrobial effects against certain bacteria.[4] This suggests that 2,3-Dimethylpentanoic acid could also exhibit antimicrobial properties, a possibility that warrants further investigation.

Experimental Protocols for Investigation

To validate the hypothesized natural sources and biological significance of 2,3-Dimethylpentanoic acid, the following experimental approaches are proposed.

Identification and Quantification in Natural Sources

Objective: To determine the presence and concentration of 2,3-Dimethylpentanoic acid in various potential natural sources.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Lipid Extraction: Extract total lipids from the sample (e.g., dairy product, microbial culture) using a standard method like the Folch or Bligh-Dyer extraction.

-

Saponification and Methylation: Saponify the lipid extract to release free fatty acids, followed by methylation to form fatty acid methyl esters (FAMEs) for GC-MS analysis.

-

-

GC-MS Analysis:

-

Column: Use a suitable capillary column for FAME analysis (e.g., a polar column like a BPX70).

-

Temperature Program: Develop a temperature gradient to achieve optimal separation of FAMEs.

-

Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify potential peaks corresponding to the methyl ester of 2,3-Dimethylpentanoic acid based on its mass spectrum. Use selected ion monitoring (SIM) for targeted quantification.

-

-

Quantification:

-

Use an internal standard (e.g., a C17:0 fatty acid) for accurate quantification.

-

Generate a calibration curve using a certified analytical standard of 2,3-Dimethylpentanoic acid methyl ester.

-

Caption: Workflow for the analysis of 2,3-Dimethylpentanoic acid in natural samples.

Assessment of Biological Activity

Objective: To investigate the effects of 2,3-Dimethylpentanoic acid on PPARα activation and inflammatory pathways in vitro.

Methodology: Cell-Based Assays

-

PPARα Reporter Gene Assay:

-

Cell Line: Use a suitable cell line (e.g., HepG2 human hepatoma cells) co-transfected with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).

-

Treatment: Treat the cells with varying concentrations of 2,3-Dimethylpentanoic acid.

-

Measurement: Measure the reporter gene activity (e.g., luciferase activity) to determine the extent of PPARα activation.

-

-

Gene Expression Analysis (qPCR):

-

Cell Line: Treat HepG2 cells with 2,3-Dimethylpentanoic acid.

-

RNA Extraction and cDNA Synthesis: Extract total RNA and reverse transcribe it to cDNA.

-

qPCR: Perform quantitative real-time PCR to measure the expression levels of PPARα target genes (e.g., ACOX1, CPT1A) and inflammatory markers (e.g., IL-6, TNF-α).

-

-

Western Blot Analysis:

-

Cell Line: Treat macrophages (e.g., RAW 264.7) with an inflammatory stimulus (e.g., LPS) in the presence or absence of 2,3-Dimethylpentanoic acid.

-

Protein Extraction and Quantification: Extract total protein and determine the concentration.

-

Western Blotting: Perform SDS-PAGE and western blotting to analyze the phosphorylation status of key proteins in the MAPK and NF-κB pathways (e.g., p-p38, p-JNK, p-IκBα).

-

Conclusion and Future Directions

While direct evidence is currently lacking, the classification of 2,3-Dimethylpentanoic acid as a branched-chain fatty acid provides a strong foundation for hypothesizing its natural sources and biological significance. Future research should focus on the systematic screening of this compound in various natural products, particularly those rich in other BCFAs. Furthermore, in vitro and in vivo studies are crucial to elucidate its specific molecular targets and to validate its potential roles in lipid metabolism and inflammation. The experimental protocols outlined in this guide provide a roadmap for initiating such investigations, which could ultimately uncover novel therapeutic applications for this understudied fatty acid.

References

- 1. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract [mdpi.com]

- 4. Inhibitory mechanisms of 3-methyl pentanoic acid combined with 2-methyl butyric acid and 3-hepten-2-one on Bacillus and their application in Lanzhou lily preservation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3-Dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dimethylpentanoic acid, including its chemical identity, physicochemical properties, and available data on its synthesis and biological relevance. This document is intended to serve as a foundational resource for professionals in research and drug development.

Chemical Identity and Synonyms

2,3-Dimethylpentanoic acid is a branched-chain carboxylic acid. Its unique structural characteristics, including two stereocenters, give rise to multiple stereoisomers, each with potentially distinct biological activities.

CAS Number: The primary identifier for 2,3-Dimethylpentanoic acid (for the mixture of isomers) is 82608-03-5 .[1][2]

Synonyms: This compound is also known by several other names, which are crucial for comprehensive literature and database searches.[2]

| Synonym |

| 2,3-dimethylvaleric acid |

| d-2,3-Dimethylpentanoic acid |

| 2,3-dimethylpentanoicacid |

| HDA60803 |

| SCHEMBL275810 |

| SCHEMBL276399 |

| AKOS010488640 |

| CS-0232844 |

| EN300-129071 |

| Z792363910 |

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of 2,3-Dimethylpentanoic acid. These properties are essential for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | [1] |

| Molecular Weight | 130.18 g/mol | [1] |

| IUPAC Name | 2,3-dimethylpentanoic acid | [2] |

| SMILES | CCC(C)C(C)C(=O)O | [2] |

| InChI | InChI=1S/C7H14O2/c1-4-5(2)6(3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9) | [2] |

| InChIKey | LBUDVZDSWKZABS-UHFFFAOYSA-N | [2] |

| XLogP3 | 2.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 130.099379685 Da | [2] |

| Monoisotopic Mass | 130.099379685 Da | [2] |

| Topological Polar Surface Area | 37.3 Ų | [2] |

| Heavy Atom Count | 9 | [2] |

| Complexity | 115 | [2] |

Stereoisomers

2,3-Dimethylpentanoic acid has two chiral centers, which means it can exist as four different stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The specific stereochemistry can significantly influence the biological activity of the molecule.

| Stereoisomer | PubChem CID |

| (2R,3R)-2,3-Dimethyl-pentanoic Acid | 13183279 |

| (2S,3R)-2,3-dimethylpentanoic acid | 13183280 |

| (2S)-2,3-dimethylpentanoic acid (configuration at C3 not specified) | 55301406 |

Experimental Protocols: A Generalized Approach to Synthesis

Below is a conceptual workflow for the synthesis of a 2,3-disubstituted pentanoic acid ester, a precursor to the final acid.

Note: This is a conceptual workflow. The actual reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for this specific substrate. Stereoselective synthesis to obtain specific isomers would require the use of chiral auxiliaries or asymmetric catalysis, adding significant complexity to this general scheme.

Biological Activity and Potential Applications

Currently, there is limited direct research on the biological activity of 2,3-Dimethylpentanoic acid. However, studies on structurally related compounds suggest potential areas of interest for future investigation:

-

Analgesic Activity: A study on Ficus populifolia identified a derivative of 3-methyl pentanoic acid, 2-O-β-D-(3′,4′,6′-tri-acetyl)-glucopyranosyl-3-methyl pentanoic acid, which, as part of the plant extract, exhibited analgesic properties. This suggests that the branched-chain pentanoic acid scaffold may have a role in pain modulation.

-

Antimicrobial Properties: In a study on the preservation of Lanzhou lily, a combination of 3-methyl pentanoic acid and 2-methyl butyric acid showed synergistic inhibitory effects against Bacillus species. This indicates that short, branched-chain fatty acids can possess antimicrobial activity.

Given its structural similarity to other biologically active small molecules, 2,3-Dimethylpentanoic acid and its derivatives could be of interest in drug discovery programs targeting various pathways.

Signaling Pathways and Experimental Workflows

At present, there is no specific information available in the scientific literature detailing the involvement of 2,3-Dimethylpentanoic acid in any signaling pathways. Further research is required to elucidate its mechanism of action and potential molecular targets.

The following diagram illustrates a general workflow for the initial biological evaluation of a novel compound like 2,3-Dimethylpentanoic acid.

Conclusion

2,3-Dimethylpentanoic acid is a well-characterized small molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. While detailed experimental protocols for its synthesis and a clear understanding of its biological activity are not yet fully established in the public domain, the information presented in this guide provides a solid foundation for researchers. The exploration of its various stereoisomers and their potential differential effects represents a promising avenue for future research.

References

Unlocking the Therapeutic Potential of Branched-Chain Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are a class of dietary lipids that are increasingly being recognized for their diverse and potent therapeutic applications. Primarily found in dairy products, ruminant meat, and certain fermented foods, BCFAs are also synthesized by the gut microbiota. Unlike their straight-chain counterparts, the methyl-branched structure of BCFAs confers unique physicochemical properties that translate into distinct biological activities. This technical guide provides an in-depth exploration of the current understanding of BCFAs' therapeutic potential, with a focus on their roles in mitigating necrotizing enterocolitis, modulating the gut microbiome, exerting anti-inflammatory and anticancer effects, and influencing metabolic health. This document details key experimental protocols, summarizes quantitative data, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers and drug development professionals in this burgeoning field.

Introduction to Branched-Chain Fatty Acids (BCFAs)

BCFAs are aliphatic carboxylic acids with one or more methyl branches along their carbon chain. The most common forms in nature are the iso and anteiso isomers, where the methyl group is located on the penultimate or antepenultimate carbon atom, respectively.[1] These structural variations influence their physical properties, such as lowering their melting point and altering membrane fluidity.[2]

The primary dietary sources of BCFAs for humans are dairy products and ruminant meats.[1][3] Additionally, the human gut microbiota, particularly species within the Firmicutes phylum, contribute to the endogenous pool of BCFAs through the fermentation of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[1][4] BCFAs are also notably present in vernix caseosa, the waxy coating on newborn infants, suggesting a crucial role in early life.[5]

Therapeutic Applications of BCFAs

Necrotizing Enterocolitis (NEC)

Necrotizing enterocolitis is a devastating inflammatory bowel disease that primarily affects premature infants. A growing body of evidence suggests a protective role for BCFAs against NEC.

A key preclinical study demonstrated that dietary BCFA supplementation in a neonatal rat model of NEC led to a significant reduction in disease incidence.[6][7][8] The protective effects are believed to be multifactorial, involving the modulation of the gut microbiota and the host's inflammatory response.

Quantitative Data on BCFA Efficacy in NEC

| Parameter | Control Group | BCFA-Supplemented Group | Percentage Change | Reference |

| NEC Incidence | High | Reduced by over 50% | >50% reduction | [5][6][8] |

| Ileal IL-10 Expression | Baseline | Increased three-fold | 200% increase | [6][7][8] |

| Bacillus subtilis Levels | Lower | Five-fold greater in healthy pups | 400% increase | [6][7] |

Gut Health and Microbiome Modulation

BCFAs play a significant role in shaping the composition and function of the gut microbiota. They can serve as substrates for certain bacterial species and also exhibit direct antimicrobial effects.

Studies have shown that BCFA supplementation can alter the gut microbial ecology, favoring the growth of beneficial bacteria such as Bacillus subtilis.[6][7] This modulation of the gut microbiome is closely linked to the anti-inflammatory effects of BCFAs.

Anti-Inflammatory Effects

Chronic inflammation is a hallmark of many diseases, and BCFAs have demonstrated potent anti-inflammatory properties. Their mechanisms of action involve the modulation of key inflammatory signaling pathways.

-

NF-κB Signaling: BCFAs have been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[9][10] By suppressing NF-κB activation, BCFAs can reduce the expression of pro-inflammatory cytokines such as interleukin-8 (IL-8).[9]

-

PPARα Activation: BCFAs can act as ligands for peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that plays a critical role in lipid metabolism and inflammation.[11] Activation of PPARα by BCFAs can lead to the suppression of inflammatory responses.

Quantitative Data on Anti-Inflammatory Effects of BCFAs

| Cell Line | Treatment | Target Gene/Protein | Effect | Reference |

| Caco-2 | BCFA + LPS | IL-8 mRNA expression | Suppression | [9] |

| HepG2 | iso-BCFA | CRP gene expression | Decrease | [6] |

Metabolic Diseases

Emerging research suggests a beneficial role for BCFAs in the context of metabolic diseases such as obesity and type 2 diabetes. Lower circulating levels of certain BCFAs have been observed in individuals with obesity.[12][13][14]

BCFA supplementation in animal models has been shown to improve lipid profiles, including a reduction in triglyceride levels.[6] The mechanisms underlying these effects may involve the modulation of genes involved in lipid synthesis and inflammation in adipose tissue and the liver.[12][15] Some studies suggest that BCFAs may influence insulin (B600854) sensitivity, although more research is needed in this area.[13][14]

Anticancer Properties

Preliminary in vitro studies have indicated that BCFAs may possess anticancer properties. They have been shown to induce apoptosis and inhibit the growth of human breast cancer cells.[3] The proposed mechanisms involve the modulation of signaling pathways that control cell proliferation and survival. However, this remains an early area of investigation requiring more extensive research.

Experimental Protocols

In Vitro Assessment of Anti-Inflammatory Effects: IL-8 Expression in Caco-2 Cells

This protocol describes a method to assess the anti-inflammatory effects of BCFAs by measuring their ability to suppress lipopolysaccharide (LPS)-induced IL-8 expression in the human intestinal epithelial cell line, Caco-2.

-

Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed Caco-2 cells into 24-well plates at a density of 5 x 10^4 cells/well and allow them to differentiate for 21 days, with media changes every 2-3 days.

-

BCFA Treatment: Prepare stock solutions of the desired BCFAs (e.g., isobutyric acid, isovaleric acid) in a suitable solvent (e.g., ethanol). Dilute the stock solutions in cell culture medium to the desired final concentrations. Pre-treat the differentiated Caco-2 cell monolayers with the BCFA-containing medium for 24 hours.

-

LPS Stimulation: After the pre-treatment period, add LPS from Escherichia coli to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group treated with BCFA but without LPS, and a group treated with LPS alone.

-

Incubation: Incubate the plates for a further 6-24 hours.

-

Sample Collection: Collect the cell culture supernatants and store at -80°C for cytokine analysis. Lyse the cells to extract total RNA for gene expression analysis.

-

IL-8 Quantification:

-

ELISA: Measure the concentration of IL-8 in the culture supernatants using a commercially available human IL-8 ELISA kit, following the manufacturer's instructions.

-

RT-qPCR: Quantify the relative mRNA expression of the IL8 gene using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). Normalize the expression to a stable housekeeping gene (e.g., GAPDH).

-

Assessment of NF-κB Signaling Pathway Activation: Luciferase Reporter Assay

This protocol details a luciferase reporter assay to determine the effect of BCFAs on NF-κB transcriptional activity.

-

Cell Line: Use a human cell line (e.g., HEK293) stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements upstream of the luciferase gene.

-

Cell Seeding and Transfection (for transient transfection): Seed cells in a 96-well plate. The following day, co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

BCFA Treatment: 24 hours post-transfection, treat the cells with various concentrations of BCFAs for a predetermined period (e.g., 6-24 hours).

-

Induction of NF-κB Activation: To assess the inhibitory potential of BCFAs, stimulate the cells with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or LPS, in the presence or absence of the BCFAs.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold change in luciferase activity compared to the untreated control.

Assessment of PPARα Activation: Luciferase Reporter Assay

This protocol outlines a method to investigate the activation of PPARα by BCFAs using a luciferase reporter assay.

-

Cell Line and Plasmids: Utilize a suitable cell line (e.g., HepG2, COS-7) and co-transfect with a PPARα expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) driving the expression of the luciferase gene. A Renilla luciferase plasmid can be co-transfected for normalization.

-

Cell Seeding and Transfection: Seed the cells in a 96-well plate. After 24 hours, perform the co-transfection using a suitable lipid-based transfection reagent.

-

BCFA Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of BCFAs or a known PPARα agonist (e.g., GW7647) as a positive control.

-

Incubation: Incubate the cells for 24-48 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities as described in the NF-κB reporter assay protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

Caption: BCFAs' Anti-inflammatory Signaling Pathways.

Caption: General In Vitro Experimental Workflow.

Conclusion and Future Directions

Branched-chain fatty acids represent a promising class of bioactive lipids with significant therapeutic potential across a spectrum of diseases. Their ability to modulate the gut microbiota, suppress inflammation, and influence metabolic pathways underscores their importance in human health. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the mechanisms of action and clinical utility of BCFAs.

Future research should focus on:

-

Clinical Trials: Well-designed clinical trials are needed to translate the promising preclinical findings into human therapies, particularly in the areas of necrotizing enterocolitis and metabolic syndrome.

-

Mechanism of Action: Further elucidation of the molecular mechanisms underlying the effects of BCFAs on various signaling pathways will be crucial for targeted drug development.

-

Structure-Activity Relationships: Investigating how different BCFA isomers and chain lengths influence their biological activity will aid in the design of more potent and specific therapeutic agents.

-

Gut Microbiota Interactions: A deeper understanding of the complex interplay between dietary BCFAs, the gut microbiota, and host metabolism will be essential for developing personalized nutritional and therapeutic strategies.

The continued exploration of branched-chain fatty acids holds the potential to unlock novel therapeutic avenues for a range of inflammatory and metabolic disorders.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioassay-guided purification and identification of PPARalpha/gamma agonists from Chlorella sorokiniana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The impact of supplementation with iso-branched chain fatty acids in a mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. benchchem.com [benchchem.com]

- 9. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Luminescence-based in vivo monitoring of NF-κB activity through a gene delivery approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | A species-level identification pipeline for human gut microbiota based on the V3-V4 regions of 16S rRNA [frontiersin.org]

- 13. Influence of branched-chain fatty acid supplementation on voluntary intake, site and extent of digestion, ruminal fermentation, digesta kinetics and microbial protein synthesis in beef heifers consuming grass hay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 2,3-Dimethylvaleric Acid

This technical guide provides a comprehensive review of viable synthetic routes for 2,3-dimethylvaleric acid (also known as 2,3-dimethylpentanoic acid), a chiral carboxylic acid of interest in organic synthesis and drug development. The document details methodologies for the most promising synthesis pathways, presents quantitative data in a comparative format, and includes workflow diagrams for clarity.

Introduction

2,3-Dimethylvaleric acid is a seven-carbon branched-chain carboxylic acid. Its structure contains two stereocenters, making stereoselective synthesis a key challenge. This guide will focus on practical and adaptable methods for its preparation in a research setting. The two most prominent and logical synthetic strategies are the Malonic Ester Synthesis and the oxidation of a precursor aldehyde. A third potential route, the Grignard synthesis, is also considered.

Core Synthesis Methodologies

Three primary synthetic routes have been identified and are detailed below.

Malonic Ester Synthesis

The malonic ester synthesis is a classic and highly versatile method for the preparation of substituted carboxylic acids.[1][2] This pathway involves the sequential alkylation of a malonic ester, followed by hydrolysis and decarboxylation to yield the final product.[3][4] To synthesize 2,3-dimethylvaleric acid, a two-step alkylation is required.

This protocol is adapted from established procedures for malonic ester synthesis.[5]

Step 1: First Alkylation (Introduction of the sec-Butyl Group)

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol (B145695) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add diethyl malonate (1.0 eq) to the cooled solution with continuous stirring.

-

After stirring for 30 minutes, add 2-bromobutane (B33332) (1.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and pour it into water.

-

Extract the product with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the mono-alkylated malonic ester.

Step 2: Second Alkylation (Introduction of the Methyl Group)

-

Prepare a fresh solution of sodium ethoxide (1.0 eq) in anhydrous ethanol in a separate flame-dried flask under an inert atmosphere.

-

Cool the solution to 0°C and add the mono-alkylated malonic ester (1.0 eq) from the previous step dropwise.

-

After stirring for 30 minutes, add methyl iodide (1.0 eq) dropwise.

-

Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

-

Work up the reaction as described in Step 1 to isolate the di-alkylated malonic ester.

Step 3: Hydrolysis and Decarboxylation

-

To the crude di-alkylated ester, add an excess of a 20% aqueous sodium hydroxide (B78521) solution.

-

Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the ester groups.

-

After cooling, acidify the reaction mixture to a pH of 1-2 with concentrated hydrochloric acid.

-

Heat the acidified solution to reflux for an additional 2-3 hours to effect decarboxylation.

-

Cool the mixture and extract the 2,3-dimethylvaleric acid with diethyl ether (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The final product can be purified by vacuum distillation.

Caption: Workflow for the Malonic Ester Synthesis of 2,3-Dimethylvaleric Acid.

Oxidation of 2,3-Dimethylpentanal (B105951)

This two-step approach involves the synthesis of the precursor aldehyde, 2,3-dimethylpentanal, followed by its oxidation to the target carboxylic acid. This method can be advantageous due to the often high yields and mild conditions of the final oxidation step.

Step 1: Synthesis of 2,3-Dimethylpentanal

The synthesis of 2,3-dimethylpentanal can be achieved via a Darzens condensation reaction. The following protocol is based on a patented procedure.

-

In a reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3-methyl-2-pentanone (B1360105) (1.0 eq) and an α-haloacetate such as methyl chloroacetate (B1199739) (1.0-1.1 eq).

-

Cool the mixture to between -20°C and -10°C.

-

Slowly add a strong base, such as sodium methoxide (B1231860) (1.1-1.2 eq), while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at this temperature for 2 hours, followed by an additional hour at room temperature.

-

The resulting epoxy carboxylate is then saponified by the addition of a solution of sodium hydroxide in methanol.

-

The mixture is stirred at room temperature for approximately 4 hours.

-

Acidification of the reaction mixture with a mineral acid will induce decarboxylation to yield 2,3-dimethylpentanal.

-

The product can be isolated by extraction and purified by distillation.

Step 2: Oxidation to 2,3-Dimethylvaleric Acid

Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents. A common and effective method is the Tollens' test, which uses silver oxide.[6]

-

Prepare Tollens' reagent: In a clean flask, mix a solution of silver nitrate (B79036) with a few drops of dilute sodium hydroxide to form a precipitate of silver oxide. Add a dilute solution of aqueous ammonia (B1221849) dropwise until the precipitate just dissolves, forming the diamminesilver(I) complex.

-

Add 2,3-dimethylpentanal (1.0 eq) to the freshly prepared Tollens' reagent.

-

Stir the mixture at room temperature. The formation of a silver mirror on the flask indicates the oxidation of the aldehyde.

-

The reaction is typically complete within a few hours.

-

After the reaction, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

-

Extract the 2,3-dimethylvaleric acid with an organic solvent.

-

Dry the organic extracts and remove the solvent to yield the crude product, which can be further purified by distillation.

Caption: Synthesis of 2,3-Dimethylvaleric Acid via Aldehyde Oxidation.

Grignard Synthesis

A Grignard reaction provides a direct method for forming carboxylic acids by the carboxylation of a Grignard reagent. For 2,3-dimethylvaleric acid, this would involve the reaction of a 3-methyl-2-pentylmagnesium halide with carbon dioxide.

-

Prepare the Grignard reagent by reacting 2-bromo-3-methylpentane (B3275241) (1.0 eq) with magnesium turnings (1.1 eq) in anhydrous diethyl ether under an inert atmosphere.

-

Once the Grignard reagent has formed, pour it slowly over an excess of crushed dry ice (solid CO2) with vigorous stirring.

-

Allow the mixture to warm to room temperature as the dry ice sublimes.

-

Quench the reaction by the slow addition of a dilute mineral acid (e.g., 1M HCl).

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude carboxylic acid.

-

Purify by vacuum distillation.

Quantitative Data Summary

| Synthesis Route | Key Reagents | Number of Steps | Estimated Yield | Reference/Basis |

| Malonic Ester Synthesis | Diethyl malonate, NaOEt, 2-bromobutane, CH3I | 3 | 50-70% | Based on typical yields for di-alkylation malonic ester syntheses.[5] |

| Aldehyde Oxidation | 3-Methyl-2-pentanone, NaOMe, Ag2O | 2 | 60-80% | Aldehyde synthesis yields are reported in the 40-70% range; subsequent oxidation is typically high yielding. |

Characterization Data

Upon successful synthesis, the structure of 2,3-dimethylvaleric acid would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the ethyl and methyl protons, as well as the methine protons at the C2 and C3 positions. The carboxylic acid proton would appear as a broad singlet.

-

¹³C NMR would show seven distinct carbon signals, including the carbonyl carbon of the carboxylic acid at approximately 180 ppm.

-

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid, and a strong carbonyl (C=O) stretch around 1710 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 2,3-dimethylvaleric acid (130.18 g/mol ).[7]

Conclusion

This technical guide outlines the most viable synthetic pathways for 2,3-dimethylvaleric acid. The malonic ester synthesis offers a robust and well-established, albeit lengthy, route. The oxidation of 2,3-dimethylpentanal presents a potentially more efficient two-step alternative, provided the precursor aldehyde can be synthesized in good yield. The Grignard synthesis is a more direct C-C bond-forming reaction but relies on the availability of the corresponding alkyl halide. The choice of method will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities. For stereoselective synthesis, chiral auxiliaries or asymmetric catalysis would need to be incorporated into these general schemes.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Malonic Ester Synthesis [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. homework.study.com [homework.study.com]

- 7. 2,3-Dimethylpentanoic acid | C7H14O2 | CID 13183277 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety, Toxicity, and Handling of 2,3-Dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, toxicity, and handling information for 2,3-Dimethylpentanoic acid. The content is structured to be a valuable resource for laboratory personnel and researchers, summarizing key data, outlining relevant experimental protocols, and visualizing pertinent biological pathways and experimental workflows.

Chemical and Physical Properties

2,3-Dimethylpentanoic acid is a branched-chain fatty acid. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | PubChem[1] |

| Molecular Weight | 130.18 g/mol | PubChem[1] |

| CAS Number | 82608-03-5 | PubChem[1] |

| Appearance | No data available | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Solubility | No data available |

Safety and Hazard Information

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2,3-Dimethylpentanoic acid is classified as a hazardous substance. The hazard information is summarized in Table 2.

GHS Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Danger |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage |

| Danger |

| Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |

| Warning |

Source: PubChem[1]

Precautionary Statements

A comprehensive list of precautionary statements for the safe handling of 2,3-Dimethylpentanoic acid is provided in Table 3.

| Code | Precautionary Statement |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P302+P361+P354 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Immediately rinse with water for several minutes. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P316 | Get emergency medical help immediately. |

| P319 | Get medical help if you feel unwell. |

| P321 | Specific treatment (see supplemental first aid instruction on this label). |

| P363 | Wash contaminated clothing before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Source: PubChem[1]

Handling and Storage

-

Handling: Use in a well-ventilated area. Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment. After handling, wash hands and face thoroughly.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep containers tightly closed when not in use.

Toxicity Data

Experimental Protocols

Specific experimental protocols for the toxicity testing of 2,3-Dimethylpentanoic acid have not been published. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) and common in vitro cytotoxicity assays would be appropriate for its evaluation.

In Vivo Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

-

Principle: A stepwise procedure is used where a group of animals is dosed with a fixed dose. The outcome of this first step determines the next dose (higher or lower). The objective is to identify a dose that causes mortality or evident toxicity.

-

Animals: Typically, rats are used.

-

Procedure:

-

A single dose of the test substance is administered orally by gavage.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Body weight is recorded at regular intervals.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality.

In Vitro Cytotoxicity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.[2]

-

Procedure:

-

Cells are seeded in a 96-well plate and allowed to attach.

-

The cells are then treated with various concentrations of 2,3-Dimethylpentanoic acid.

-

After an incubation period, the MTT reagent is added to each well.

-

Following another incubation, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[3]

-

The absorbance is measured using a microplate reader at a wavelength of around 570 nm.

-

-

Endpoint: A dose-response curve is generated to determine the IC50 value (the concentration of the substance that inhibits 50% of cell viability).

Potential Signaling Pathways and Experimental Workflows

While the specific molecular targets and signaling pathways of 2,3-Dimethylpentanoic acid are not well-elucidated, its structural similarity to other short-chain fatty acids (SCFAs) suggests potential interactions with known SCFA receptors and metabolic pathways.

Potential SCFA Receptor Signaling

Short-chain fatty acids are known to act as signaling molecules by activating G-protein coupled receptors (GPCRs), such as Free Fatty Acid Receptor 2 (FFAR2) and Free Fatty Acid Receptor 3 (FFAR3).[4][5] Activation of these receptors can initiate various downstream signaling cascades.

Caption: Potential signaling pathway of 2,3-Dimethylpentanoic Acid via SCFA receptors.

General Workflow for Toxicity Assessment

A general workflow for assessing the toxicity of a new chemical entity like 2,3-Dimethylpentanoic acid would involve a combination of in silico, in vitro, and in vivo studies.

References

- 1. 2,3-Dimethylpentanoic acid | C7H14O2 | CID 13183277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. MTT (Assay protocol [protocols.io]

- 4. Frontiers | Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer [frontiersin.org]

- 5. mdpi.com [mdpi.com]

Solubility of 2,3-Dimethylpentanoic Acid: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-dimethylpentanoic acid in aqueous and organic solvents. The document is intended for researchers, scientists, and professionals in drug development who require an in-depth understanding of this compound's physicochemical properties. This guide synthesizes available data and outlines detailed experimental protocols for solubility determination.

Physicochemical Properties and Predicted Solubility

Computational predictions for the closely related isomer, 3,4-dimethylpentanoic acid, estimate a water solubility (log10WS) of -1.37, where WS is the water solubility in mol/L.[1] This suggests that 2,3-dimethylpentanoic acid is likely to be sparingly soluble in water. The octanol-water partition coefficient (logPoct/wat) for 3,4-dimethylpentanoic acid is calculated to be 1.753, indicating a preference for nonpolar environments.[1]

A summary of key physicochemical properties for 2,3-dimethylpentanoic acid is presented in Table 1.

Table 1: Physicochemical Properties of 2,3-Dimethylpentanoic Acid

| Property | Value | Source |

| Molecular Formula | C7H14O2 | [2][3][4] |

| Molecular Weight | 130.18 g/mol | [2][4] |

| XLogP3 | 2.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

Experimental Protocols for Solubility Determination

Precise determination of solubility is critical for various applications, including formulation development and toxicological studies. The following are detailed methodologies for assessing the solubility of a compound like 2,3-dimethylpentanoic acid.

Qualitative Solubility Testing

A preliminary assessment of solubility can be performed using a series of solvents of varying polarity and pH. This approach provides a rapid indication of the compound's general solubility characteristics.

Materials:

-

2,3-Dimethylpentanoic acid

-

Distilled water

-

5% (w/v) Sodium bicarbonate (NaHCO3) solution

-

5% (w/v) Sodium hydroxide (B78521) (NaOH) solution

-

5% (v/v) Hydrochloric acid (HCl) solution

-

Organic solvents (e.g., ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), acetone, diethyl ether, hexane)

-

Test tubes

-

Vortex mixer

-

pH paper

Procedure:

-

Water Solubility: Add approximately 25 mg of 2,3-dimethylpentanoic acid to 0.5 mL of distilled water in a test tube.[5]

-

Mix the contents vigorously using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid. If the compound dissolves, it is considered water-soluble.

-

If the compound is water-soluble, test the pH of the solution with pH paper. A pH of 4 or lower would be indicative of a carboxylic acid.[5][6]

-

Aqueous Base Solubility: If the compound is insoluble in water, add it to separate test tubes containing 0.5 mL of 5% NaOH and 5% NaHCO3.[5] Carboxylic acids are expected to dissolve in these basic solutions due to the formation of their corresponding water-soluble salts.[5] Effervescence (release of CO2 gas) upon addition to NaHCO3 is a strong indicator of a carboxylic acid.[5]

-

Aqueous Acid Solubility: To a separate test tube, add the compound to 0.5 mL of 5% HCl. This test helps to identify basic compounds, and no dissolution is expected for a carboxylic acid.[7]

-

Organic Solvent Solubility: Test the solubility in various organic solvents (e.g., ethanol, DMSO, acetone) using the same procedure as the water solubility test.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

2,3-Dimethylpentanoic acid

-

Selected solvent (e.g., water, buffer of specific pH, organic solvent)

-

Scintillation vials or sealed flasks

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

-

Add an excess amount of 2,3-dimethylpentanoic acid to a known volume of the selected solvent in a sealed flask. The excess solid ensures that a saturated solution is formed.

-

Place the flask in an orbital shaker within a constant temperature bath. The system should be agitated until equilibrium is reached, which may take several hours to days.[6]

-

After reaching equilibrium, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant. To remove any undissolved microparticles, the sample should be centrifuged or filtered.

-

Quantify the concentration of 2,3-dimethylpentanoic acid in the clear supernatant using a validated analytical method, such as HPLC.

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for determining the solubility of a carboxylic acid.

Caption: Workflow for Solubility Determination.

References

- 1. 3,4-Dimethylpentanoic acid - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 2,3-Dimethylpentanoic acid | C7H14O2 | CID 13183277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. d-2,3-dimethylpentanoic acid [webbook.nist.gov]

- 4. 2,3-Dimethylpentanoic acid | 82608-03-5 | HDA60803 [biosynth.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. quora.com [quora.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Biosynthesis of Branched-Chain Fatty Acids in Organisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis pathways of branched-chain fatty acids (BCFAs) across different organisms. It delves into the core biochemical reactions, key enzymes, and regulatory aspects. The guide also presents quantitative data on enzyme kinetics and detailed experimental protocols for the analysis of BCFAs, alongside visualizations of the described pathways and workflows to facilitate understanding and further research in this field.

Core Biosynthesis Pathways of Branched-Chain Fatty Acids

Branched-chain fatty acids are aliphatic carboxylic acids with one or more methyl branches. They are integral components of cell membranes in many bacteria and are also found in plants and animals, where they play various physiological roles. The biosynthesis of BCFAs primarily utilizes precursors derived from the catabolism of branched-chain amino acids (BCAAs): valine, leucine (B10760876), and isoleucine.

Bacterial Biosynthesis of BCFAs

In bacteria, BCFAs are major components of membrane lipids and are crucial for maintaining membrane fluidity.[1][2][3] The synthesis of BCFAs in bacteria is a well-characterized process that involves two main stages: initiation with a branched-chain primer and elongation by the fatty acid synthase (FAS) system.

The primers for BCFA synthesis are short-chain branched acyl-CoAs derived from the BCAAs.[4] Valine gives rise to isobutyryl-CoA, leucine to isovaleryl-CoA, and isoleucine to 2-methylbutyryl-CoA.[4] This conversion is catalyzed by a series of enzymes, including a branched-chain amino acid aminotransferase and a branched-chain α-keto acid dehydrogenase (BCKDH) complex.

The branched-chain acyl-CoA primers are then utilized by a specific 3-ketoacyl-ACP synthase III (FabH) to initiate fatty acid synthesis. The subsequent elongation of the fatty acid chain occurs through the iterative addition of two-carbon units from malonyl-CoA by the type II fatty acid synthase (FASII) system. The type of BCFAs produced—iso or anteiso—is determined by the initial primer molecule.

-

Iso-fatty acids , which have a methyl branch on the penultimate carbon atom, are synthesized from isobutyryl-CoA (from valine) or isovaleryl-CoA (from leucine).

-

Anteiso-fatty acids , with a methyl branch on the antepenultimate carbon atom, are derived from 2-methylbutyryl-CoA (from isoleucine).

Animal Biosynthesis of BCFAs

In animals, BCFAs are generally present in lower concentrations compared to bacteria. They are found in various tissues, including adipose tissue, and in secretions like vernix caseosa. While some BCFAs are obtained from the diet, de novo synthesis also occurs.

The biosynthesis of BCFAs in metazoans is carried out by the multifunctional fatty acid synthase (FAS) type I. Similar to bacteria, the synthesis can be initiated with branched-chain acyl-CoA primers derived from BCAA catabolism.[4] However, another mechanism involves the use of methylmalonyl-CoA as an extender unit instead of malonyl-CoA during the elongation process.[5] The incorporation of methylmalonyl-CoA leads to the formation of methyl-branched fatty acids. The cytosolic enzyme ECHDC1 is known to degrade methylmalonyl-CoA and ethylmalonyl-CoA, thereby limiting the synthesis of branched-chain fatty acids.[5]

Plant Biosynthesis of BCFAs

In plants, BCFAs are less common than in bacteria but are found in certain species and tissues, often as components of specialized metabolites like acyl sugars in the glandular trichomes of Solanaceae. The biosynthetic pathway in plants also relies on precursors from BCAA metabolism. The initial steps involving the conversion of BCAAs to their corresponding α-keto acids and subsequently to branched-chain acyl-CoAs are similar to the pathways in bacteria and animals. These branched-chain acyl-CoAs then serve as primers for the synthesis of BCFAs by the FASII system located in the plastids.

Quantitative Data on BCFA Biosynthesis

The efficiency and substrate preference of the enzymes involved in BCFA biosynthesis are critical for determining the final composition of these fatty acids in an organism. The following tables summarize available quantitative data on the kinetics of key enzymes.

Table 1: Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) for BCFA Synthesis

| Substrate | Enzyme Domain | k_cat (s⁻¹) | K_m (µM) | Source |

| Methylmalonyl-CoA | mFAS (overall) | 0.02 ± 0.001 | 33 ± 4 | [6] |

| Malonyl-CoA | mFAS (overall) | ~3.4 | - | [6] |

| Methylmalonyl-ACP | Ketoacyl Synthase (KS) | - | - | [6] |

| Decanoyl-ACP + Methylmalonyl-ACP | Ketoacyl Synthase (KS) | 0.004 ± 0.0002 | 1.9 ± 0.4 | [6] |

Note: The k_cat for the overall mFAS reaction with malonyl-CoA is approximately 170 times higher than with methylmalonyl-CoA, indicating a strong preference for the synthesis of straight-chain fatty acids.[6]

Table 2: Relative Abundance of BCFA Precursors and Products in Staphylococcus aureus

| Acyl-CoA Species | Relative Abundance | Organism | Source |

| Acetyl-CoA | Major | S. aureus | [4] |

| Isobutyryl-CoA | Low | S. aureus | [4] |

| Isovaleryl-CoA | Moderate | S. aureus | [4] |

| 2-Methylbutyryl-CoA | High | S. aureus | [4] |

| Fatty Acid Type | Percentage of Total Fatty Acids | Organism | Source |

| Anteiso-fatty acids | 82-95% | Listeria monocytogenes | [7] |

| Iso-fatty acids | 42% (in BCAA-depleted media) | Listeria monocytogenes | [7] |

Experimental Protocols

The study of BCFA biosynthesis relies on a variety of analytical and biochemical techniques. This section provides detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of fatty acids. The protocol typically involves lipid extraction, derivatization to volatile fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Protocol: Total Fatty Acid Analysis by GC-MS

-

Lipid Extraction (Folch Method):

-

Homogenize the biological sample (e.g., cell pellet, tissue) in a chloroform:methanol (B129727) (2:1, v/v) solution.

-

Vortex thoroughly and incubate at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Saponification and Methylation:

-

Resuspend the dried lipid extract in a solution of 0.5 M NaOH in methanol.

-

Heat at 100°C for 5-10 minutes to saponify the lipids.

-

Add 14% boron trifluoride (BF3) in methanol and heat again to methylate the fatty acids, forming FAMEs.

-

Cool the reaction and add hexane (B92381) and saturated NaCl solution to extract the FAMEs into the hexane layer.

-

-

GC-MS Analysis:

-

Inject an aliquot of the hexane layer containing the FAMEs into the GC-MS system.

-

GC Conditions:

-

Column: Typically a polar capillary column (e.g., DB-23, HP-88).

-

Carrier Gas: Helium.

-

Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 240°C) to separate FAMEs based on chain length and unsaturation.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-